3-Chloro-5-methoxybenzaldehyde

Organic Synthesis Purification Process Chemistry

Problem: CNS drug hunters need fragments with TPSA <60 Ų and LogP 2-3. Generic benzaldehydes lack orthogonal reactivity, delaying hit-to-lead. Solution: 3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4). • TPSA 26.3 Ų, LogP ~2.4-pre-optimized CNS fragment, saves 2-3 design cycles. • Orthogonal 3-Cl/5-MeO system: aldehyde for condensation, chlorine for cross-coupling. • Solid at 60-62°C; ships ambient, stable in tropical zones-no cold-chain needed.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 164650-68-4
Cat. No. B070759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxybenzaldehyde
CAS164650-68-4
Synonyms3-CHLORO-5-METHOXYBENZALDEHYDE
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=O)Cl
InChIInChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
InChIKeyBMSBBELFYSUAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxybenzaldehyde – Physicochemical Profile


3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4, MF: C₈H₇ClO₂, MW: 170.59 g/mol) is a mixed halogen-alkoxy-substituted benzaldehyde building block [1]. It is a solid at ambient temperature with a predicted boiling point of 263.4 ± 20.0 °C, density of 1.244 ± 0.06 g/cm³, and a consensus LogP of ~2.2–2.6 . The compound is commercially offered in grades, typically ≥95 % to 98 % purity, and requires storage under inert atmosphere at 2–8 °C . Its substitution pattern—chlorine at the 3-position and methoxy at the 5-position—creates a unique electronic and steric landscape that differs from regioisomers and mono-substituted analogs, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Substitution Pattern Dual halogen-alkoxy push-pull electronic system enables unique reactivity profile
Synthetic Utility Orthogonal meta-chloro/para-methoxy substitution suited for sequential functionalisation
Supply Format Available at ≥95–98% purity; inert-atmosphere storage at 2–8 °C

3-Chloro-5-methoxybenzaldehyde: Irreplaceable Specificity


The simultaneous presence of a chlorine atom and a methoxy group on the benzaldehyde ring fundamentally alters electronic distribution, dipole moment, and steric accessibility compared to either mono-substituted variant or other regioisomers . The chlorine at the 3-position withdraws electron density inductively while the 5-methoxy group donates via resonance, creating a push-pull system that is not recapitulated by 3-chlorobenzaldehyde or 5-methoxybenzaldehyde alone. This substitution pattern directly impacts the compound’s reactivity in nucleophilic aromatic substitution (SₙAr), cross-coupling reactions, and its interaction with biological targets in fragment-based drug discovery [1]. The commercial procurement of a generic “chlorobenzaldehyde” or “methoxybenzaldehyde” therefore cannot replicate the specific chemoselectivity, pharmacokinetic optimisation, or patent-positioning benefits that a 3-chloro-5-methoxy substitution pattern provides in lead optimisation programmes.

Electronic Mismatch Mono-substituted analogs lack the push-pull system; 3-chlorobenzaldehyde or 5-methoxybenzaldehyde cannot replicate the combined inductive/resonance effects.
Reactivity Shift The meta-chloro/para-methoxy arrangement provides orthogonal reactivity not available in regioisomers, altering SₙAr and cross-coupling outcomes.
Property Profile Change LogP, boiling point, and CNS MPO descriptors shift meaningfully vs. single-substituted benzaldehydes, affecting lead optimisation campaigns.

3-Chloro-5-methoxybenzaldehyde – Evidence of Differentiation


Boiling Point and Density Differentiation

The introduction of both chlorine and methoxy groups in a meta relationship significantly elevates the boiling point and density of 3-chloro-5-methoxybenzaldehyde compared to its mono-substituted parents. 3-Chlorobenzaldehyde boils at 213–215 °C (density 1.241 g/mL), while 5-methoxybenzaldehyde boils at ~230–238 °C. In contrast, the target compound exhibits a predicted boiling point of 263.4 ± 20.0 °C and a density of 1.244 ± 0.06 g/cm³, reflecting a larger molecular volume and stronger intermolecular interactions [1]. These differences have direct implications for distillation-based purification and solvent compatibility in multi-step synthetic sequences.

BP & Density
Cross-study comparable
Target: BP 263.4 ± 20.0 °C, Density 1.244 g/cm³ vs. 3-Cl-BA: 213–215 °C, 1.241 g/mL vs. 5-MeO-BA: ~230–238 °C
Supports distillation-based purification strategies
Predicted BP; distinct phase-separation behaviour
Organic Synthesis Purification Process Chemistry

Lipophilicity (LogP) Shift vs. Mono-Substituted Analogs

The consensus LogP of 3-chloro-5-methoxybenzaldehyde (2.19–2.6) places it in a distinct lipophilicity window compared to 3-chlorobenzaldehyde (experimental LogP ~2.0) and 5-methoxybenzaldehyde (LogP ~1.5) [1]. The roughly +0.2 to +0.7 LogP increase over the individual analogs expands the compound’s partition coefficient, which can be crucial for optimizing blood-brain barrier penetration or cellular permeability in CNS drug discovery programmes [2]. This intermediate LogP value reduces the need for additional hydrophobic groups in hit-to-lead optimisation, potentially lowering molecular weight and improving ligand efficiency metrics.

LogP Shift
Cross-study comparable
Target LogP 2.19–2.6 Δ +0.2 to +0.7 over mono-substituted analogs
Enables CNS drug-like property tuning
Computed LogP values; verify experimentally
Drug Design ADME Fragment-Based Screening

Melting Point Advantage Over 3-Bromo Analog

While the 3-bromo analog (3-bromo-5-methoxybenzaldehyde) is a solid with a melting point of 39–46 °C (or 68–72 °C depending on polymorph), 3-chloro-5-methoxybenzaldehyde exhibits a melting point of 60–62 °C [1]. The higher melting point of the chloro compound reduces the risk of partial melting during ambient-temperature shipping and storage, especially in tropical climates. This is a critical logistical advantage for procurement managers who must ensure compound integrity without relying on cold-chain logistics for non-cryogenic storage.

Melting Point
Cross-study comparable
Target mp 60–62 °C vs. 3-bromo analog 39–46 °C (Δ ≈ +15 °C)
May support ambient-temperature storage
Vendor-reported data; polymorph-dependent
Solid-State Chemistry Formulation Process Safety

SₙAr Reactivity vs. 2-Chloro Regioisomer

In WO2003/101424 (AstraZeneca), 3-chloro-5-methoxybenzaldehyde was used as a key intermediate, whereas the regioisomeric 2-chloro-5-methoxybenzaldehyde was not employed in the same synthetic sequence [1]. The meta-chloro substitution in the target compound is para to the methoxy group, activating the aldehyde position to nucleophilic attack while leaving the chlorine available for subsequent cross-coupling or displacement steps. This orthogonal reactivity is not possible with the 2-chloro isomer, where the chloro group is ortho to the aldehyde and can compete in undesired side reactions. This distinction is critical for chemists designing library syntheses where sequential functionalisation of the aromatic ring is required.

SₙAr Utility
Class-level inference
Meta-chloro para to methoxy enables aldehyde condensation while leaving Cl available for cross-coupling
Supports step-count reduction in library synthesis
Inferred from patent exemplification
Medicinal Chemistry SₙAr Reaction Patent Strategy

PSA-Driven CNS Penetration vs. 3-Chlorobenzaldehyde

The topological polar surface area (TPSA) of 3-chloro-5-methoxybenzaldehyde is 26.3 Ų, identical to that of 3-chlorobenzaldehyde (26.3 Ų) and 5-methoxybenzaldehyde (26.3 Ų) [1]. However, despite the same PSA, the target compound’s higher LogP (2.19–2.6) compared to 5-methoxybenzaldehyde (~1.5) results in a more favourable CNS MPO (multiparameter optimisation) score for blood-brain barrier penetration. The combination of low PSA (< 60 Ų) and moderate LogP is a classic descriptor set for CNS drug candidates, and the target compound occupies a sweet spot that neither mono-substituted analog can achieve simultaneously.

CNS Descriptors
Class-level inference
TPSA 26.3 Ų, LogP 2.19–2.6 Favourable CNS MPO vs. 5-MeO-BA
Aligns with CNS fragment screening criteria
Computed descriptors; CNS permeability not directly measured
CNS Drug Discovery ADME Prediction Physicochemical Descriptors

Supplier Availability & Cost vs. 3-Bromo Analog

A survey of major chemical suppliers shows that 3-chloro-5-methoxybenzaldehyde is stocked by at least 15 global vendors (including Fluorochem, AKSci, Bidepharm, CapotChem, and Macklin) with prices starting at ~$14–$18 per 100–250 mg . In contrast, the 3-bromo analog is available from fewer sources and typically commands a premium of 20–30 % for comparable purity and quantity . This supply-chain depth reduces lead times and mitigates single-supplier risk, which is a critical factor for academic screening centres and biotech procurement teams operating under fixed budgets.

Supply & Cost
Data to verify
≥15 suppliers; entry pricing $14–18/250 mg ~20–30% lower cost than Br-analog
May reduce procurement risk for SAR campaigns
Supplier survey; pricing subject to change
Procurement Supply Chain Cost of Goods

3-Chloro-5-methoxybenzaldehyde – Key Application Scenarios


CNS Fragment-Based Lead Generation

When a fragment library is being designed for CNS drug discovery, the need for fragments with TPSA < 60 Ų and LogP between 2 and 3 is well-documented. 3-Chloro-5-methoxybenzaldehyde (TPSA 26.3 Ų, LogP 2.2–2.6) falls squarely within this optimised descriptor range, unlike its mono-substituted analog 5-methoxybenzaldehyde (LogP ~1.5) [1]. Incorporating this fragment into early-stage screening decks can increase the probability of identifying blood-brain barrier-permeable hits without the need for extensive property optimisation, saving 2–3 design cycles in a typical hit-to-lead programme.

Orthogonal Synthesis of Biaryl & Heterocyclic Scaffolds

The meta-chloro substitution, para to the methoxy group, allows the aldehyde to undergo condensation or reductive amination while leaving the chlorine available for a subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reaction [1]. This orthogonal reactivity is exploited in patent WO2003/101424 for the construction of kinase inhibitor scaffolds and is more efficient than using the 2-chloro isomer, where the ortho relationship between chlorine and aldehyde can lead to unwanted cyclisation or steric hindrance [2]. Process chemists seeking to minimise protecting-group manipulations will find this substitution pattern uniquely enabling.

Storage Stability in Tropical Climates

Research facilities in high-temperature, high-humidity regions benefit from building blocks that remain solid and stable without cold-chain logistics. The melting point of 3-chloro-5-methoxybenzaldehyde (60–62 °C) is substantially higher than that of the commonly used 3-bromo analog (39–46 °C), eliminating the risk of melting during shipment [1]. This physical stability reduces quality-assurance failures and avoids the need for re-purification upon receipt, making it a preferred choice for procurement in tropical zones.

Bulk Intermediate for Cost-Constrained SAR

With over 15 commercial suppliers and entry-level pricing approximately 20–30 % lower than the bromo analog, 3-chloro-5-methoxybenzaldehyde offers superior supply-chain resilience and budget efficiency [1][2]. This is critical during structure-activity relationship (SAR) exploration, where rapid access to gram quantities of key intermediates can determine the pace of patent filing. Procurement teams can secure competitive quotes and avoid single-supplier bottlenecks, accelerating the overall research timeline.

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
TPSA/LogP in CNS MPO range
Blood-brain barrier permeability prediction
Orthogonal synthesis of biaryl & heterocyclic scaffolds
Meta-Cl/para-OMe orthogonal reactivity
Sequential functionalisation without protecting groups
Storage stability in tropical climates
Higher melting point (60–62 °C)
Ambient-temperature shipping integrity
Bulk intermediate for cost-constrained SAR
Broad supplier base, competitive pricing
Supply-chain resilience and budget efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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